4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole
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Overview
Description
4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole typically involves the reaction of hexylhydrazine with methyl ketones under acidic or basic conditions. One common method is the cyclization of hexylhydrazine with 1-methyl-2-propanone in the presence of an acid catalyst . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the reaction and simplify the workup process .
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound to its dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and substituted pyrazoles with diverse functional groups .
Scientific Research Applications
4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Another five-membered heterocyclic compound with two nitrogen atoms, known for its broad range of biological activities.
Imidazole: Similar to pyrazoles, imidazoles are widely studied for their medicinal properties.
Uniqueness
4-Hexyl-1-methyl-2,3-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl and methyl groups contribute to its lipophilicity and potential interactions with biological membranes .
Properties
CAS No. |
142976-90-7 |
---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-hexyl-2-methyl-1,5-dihydropyrazole |
InChI |
InChI=1S/C10H20N2/c1-3-4-5-6-7-10-8-11-12(2)9-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
DHIHGUZIXSSMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN(NC1)C |
Origin of Product |
United States |
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